4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-{NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}BENZAMIDE
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Overview
Description
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-{NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}BENZAMIDE is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-{NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}BENZAMIDE typically involves multiple steps, including the formation of the benzothiazole core and subsequent functionalization. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-{NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}BENZAMIDE can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: 2-chloroethylamine hydrochloride, dimethylformamide (DMF) as solvent.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives .
Scientific Research Applications
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-{NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}BENZAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-{NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis by forming covalent bonds with DNA strands, thereby preventing cell replication . Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, leading to apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Known for its muscle relaxant properties.
2-Arylbenzothiazoles: Versatile scaffolds with various biological and industrial applications.
Benzothiazole-2-ethanenitrile: Used in the synthesis of other benzothiazole derivatives.
Uniqueness
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-{NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. Its potential as an anticancer and antimicrobial agent, along with its ability to interact with DNA, makes it a valuable compound for further research and development .
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-4-[bis(2-chloroethyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2N3O3S2/c23-11-13-27(14-12-24)32(29,30)17-8-5-16(6-9-17)21(28)26-22-25-19-10-7-15-3-1-2-4-18(15)20(19)31-22/h1-10H,11-14H2,(H,25,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAYZNKDTUIJAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCCl)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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